molecular formula C22H17N5 B1192793 N-(2-Benzyl-1H-benzimidazole-5-yl)quinazoline-4-amine

N-(2-Benzyl-1H-benzimidazole-5-yl)quinazoline-4-amine

Cat. No. B1192793
M. Wt: 351.41
InChI Key: DTDOKRXSUWPVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GR269666A is an inhibitor of the EGFr and C-erbB-2.

Scientific Research Applications

Antitumor Activities

N-(2-Benzyl-1H-benzimidazole-5-yl)quinazoline-4-amine and its derivatives have been extensively studied for their antitumor activities. Notable research includes the synthesis of novel benzimidazole-quinazoline hybrids exhibiting significant in vitro antitumor activities against various cancer cell lines, including leukemia, colon, melanoma, renal, and breast cancer (Sharma, Luxami, & Paul, 2013). Additionally, compounds containing this structure have shown remarkable anticancer activity, particularly against gastric and breast cancer cells (Li et al., 2018).

Dual Inhibition in Cancer Therapy

This compound has also been identified as a dual inhibitor of c-Met and VEGFR-2, two crucial targets in cancer treatment. Studies reveal that specific derivatives of N-(2-Benzyl-1H-benzimidazole-5-yl)quinazoline-4-amine exhibit potent inhibitory activity against these targets, indicating potential as cancer therapy agents (Shi et al., 2014).

Anti-inflammatory Potential

Further research highlights the anti-inflammatory potential of derivatives of this compound. Syntheses of novel compounds have been conducted with assessments of their anti-inflammatory activity, showcasing the diversity of potential therapeutic applications (Martynenko Yu V et al., 2019).

Antibacterial and Antifungal Properties

The structure of N-(2-Benzyl-1H-benzimidazole-5-yl)quinazoline-4-amine is part of compounds that have been studied for their antibacterial and antifungal properties. This research contributes to the understanding of the broad spectrum of biological activities these compounds can offer (Dehghan et al., 2017).

Synthesis and Chemical Properties

There is significant research focused on the synthesis and chemical properties of these compounds. Studies explore efficient synthetic approaches and evaluate the molecular structure and behavior of these compounds, contributing to the understanding of their pharmacological potential (Servi & Genç, 2012).

properties

Product Name

N-(2-Benzyl-1H-benzimidazole-5-yl)quinazoline-4-amine

Molecular Formula

C22H17N5

Molecular Weight

351.41

IUPAC Name

N-(2-Benzyl-3H-benzimidazol-5-yl)quinazolin-4-amine

InChI

InChI=1S/C22H17N5/c1-2-6-15(7-3-1)12-21-26-19-11-10-16(13-20(19)27-21)25-22-17-8-4-5-9-18(17)23-14-24-22/h1-11,13-14H,12H2,(H,26,27)(H,23,24,25)

InChI Key

DTDOKRXSUWPVDY-UHFFFAOYSA-N

SMILES

C1(NC2=CC=C3C(NC(CC4=CC=CC=C4)=N3)=C2)=C5C=CC=CC5=NC=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GR269666 A;  GR-269666-A;  GR 269666A;  GR269666A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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